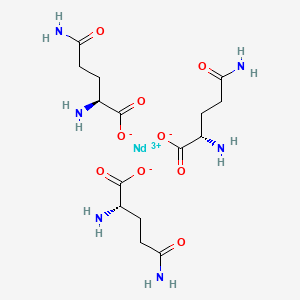
Glutaned
Overview
Description
Glutaned, also known as glutathione, is a tripeptide molecule composed of glutamate, cysteine, and glycine. It is a naturally occurring antioxidant that plays a vital role in cellular defense mechanisms against oxidative stress. Glutaned is present in most living organisms and is synthesized by the body. It is involved in various physiological processes, including detoxification, immune function, and DNA synthesis.
Scientific Research Applications
1. Microbial Inactivation
Glutaraldehyde, also known as pentanedial, is notably used for its strong biocidal properties, including bactericidal, fungicidal, mycobactericidal, sporicidal, and virucidal activities. It operates by interacting with amino groups in proteins and enzymes, a mechanism that is fundamental to its ability to inactivate various types of microorganisms. Despite its toxicity concerns, glutaraldehyde remains a crucial compound for high-level disinfection, especially in medical settings such as endoscopy units (Russell, 1994).
2. Glucocorticoid Research
Glucocorticoids (GCs) have been the subject of extensive research, particularly in understanding their roles in organismal metabolism and their influence on various physiological factors such as life-history stage, ecological context, and individual variation. Studies have implicated GCs in the regulation of parental care in vertebrates and in mediating physiological and behavioral responses to stressful events, thereby influencing trade-offs between reproductive effort and survival. The multifaceted role of GCs makes them a significant subject of study in areas like conservation biology and animal science (Crossin et al., 2016).
3. Cancer Metabolism and Therapy
Research on cancer metabolism has broadened to include nutrients like glutamine, beyond the traditional focus on glucose and the Warburg effect. Glutamine metabolism's role in oncogenesis, both in vitro and in vivo, has been a critical area of study. This includes exploring the potential applications of basic science discoveries in cancer therapy, particularly as cancer cells often exhibit an addiction to nutrients involved in pathways like glycolysis or glutaminolysis (Altman et al., 2016).
4. Food Science and Dietary Health
Inulin-type fructans, such as oligofructose and long-chain inulin, have been studied for their effects on dietary intake and fat mass development. Research indicates that these fructans can modulate gastrointestinal peptides involved in appetite regulation, such as glucagon-like peptide (GLP)-1 and ghrelin. This has implications for the development of gluten-free products and improving the overall quality of such dietary products (Drabińska et al., 2016).
5. Dental Health and Microbiology
Studies have examined the role of Streptococcus mutans in dental health, particularly its glucan synthesis genes in caries induction. Research shows that mutants of S. mutans defective in genes required for insoluble glucan synthesis exhibited reduced levels of carious lesions, suggesting the importance of these genes in smooth-surface caries formation. This has significant implications for understanding the microbiological factors contributing to dental health and caries prevention (Yamashita et al., 1993).
properties
IUPAC Name |
(2S)-2,5-diamino-5-oxopentanoate;neodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H10N2O3.Nd/c3*6-3(5(9)10)1-2-4(7)8;/h3*3H,1-2,6H2,(H2,7,8)(H,9,10);/q;;;+3/p-3/t3*3-;/m000./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPMXSDWMHFVOT-ZRIQBPNSSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)[O-])N.C(CC(=O)N)C(C(=O)[O-])N.C(CC(=O)N)C(C(=O)[O-])N.[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)[O-])N.C(CC(=O)N)[C@@H](C(=O)[O-])N.C(CC(=O)N)[C@@H](C(=O)[O-])N.[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N6NdO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glutaned | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the challenges associated with using barley as a primary feed source for poultry, and how can enzyme technology offer a solution?
A1: Barley, while a readily available grain, faces limitations as a primary poultry feed due to its high content of beta-glucans []. These beta-glucans, largely insoluble and indigestible by poultry, increase viscosity in the gut, hindering nutrient absorption and overall growth []. Enzyme technology, specifically the use of beta-glucanases, provides a promising solution. Research demonstrates that supplementing poultry feed with beta-glucanase, especially a heat-stable variant derived from bacteria, effectively breaks down insoluble beta-glucans into smaller, digestible fragments []. This enzymatic breakdown reduces viscosity, improving nutrient absorption and promoting growth in poultry comparable to those fed on corn-based diets [].
Q2: How can barley be processed to extract valuable components like beta-glucan, oil, and protein concentrate?
A2: A multi-step process can be employed to isolate valuable components from barley []:
Q3: What are the potential benefits of using transgenic technologies in improving the digestibility of barley for poultry?
A3: Transgenic technologies offer a targeted approach to enhance barley digestibility. For example, incorporating a gene encoding a heat-stable beta-glucanase into barley (creating transgenic malt) can significantly improve its nutritional value for poultry []. This approach ensures the enzyme is produced within the barley itself, simplifying feed production and ensuring consistent enzyme activity []. Additionally, using a heat-stable enzyme, like the one sourced from bacteria in the study, allows for feed processing at higher temperatures (70°C) to neutralize pathogens like Salmonella without compromising enzyme efficacy []. This combined approach ensures both improved nutrition and feed safety for poultry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



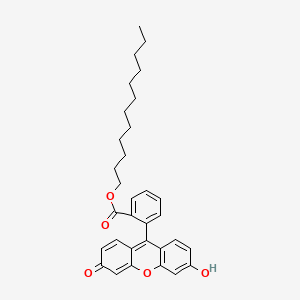

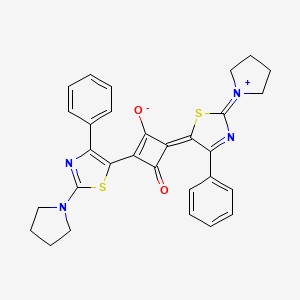
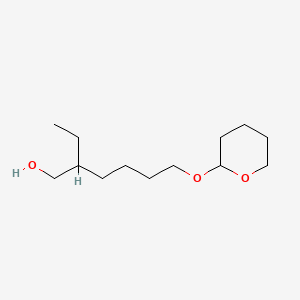
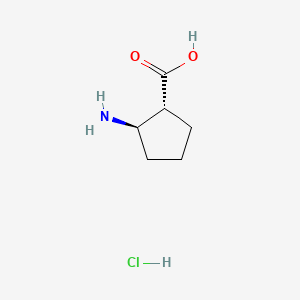
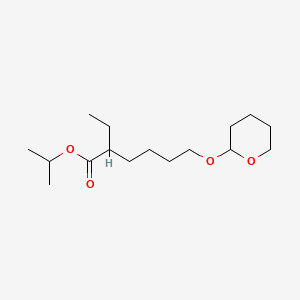


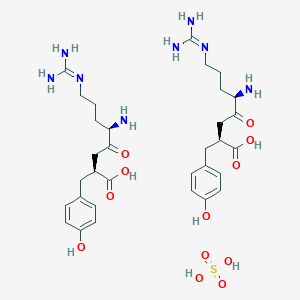
![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)
